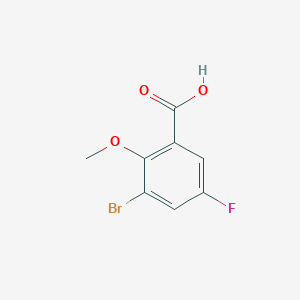

3-Bromo-5-fluoro-2-methoxybenzoic acid

Vue d'ensemble

Description

3-Bromo-5-fluoro-2-methoxybenzoic acid is a chemical compound with the molecular formula C8H6BrFO3 . It is a derivative of benzoic acid, which is commonly used in organic synthesis .

Synthesis Analysis

The synthesis of 3-Bromo-5-fluoro-2-methoxybenzoic acid can be achieved through several steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . It’s important to note that the exact synthesis process can vary depending on the specific requirements of the reaction and the availability of starting materials.Molecular Structure Analysis

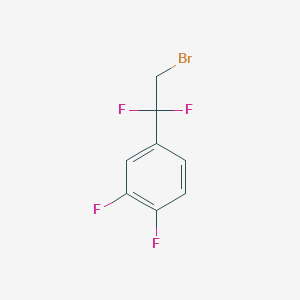

The molecular structure of 3-Bromo-5-fluoro-2-methoxybenzoic acid consists of a benzene ring substituted with a bromo group, a fluoro group, a methoxy group, and a carboxylic acid group . The molecular weight of this compound is 231.043 Da .Chemical Reactions Analysis

As a benzoic acid derivative, 3-Bromo-5-fluoro-2-methoxybenzoic acid can participate in various chemical reactions. For instance, it can undergo amination reactions, where the carboxylic acid group can be converted to an acyl chloride for nucleophilic substitution and Friedel-Craft acylation .Physical And Chemical Properties Analysis

3-Bromo-5-fluoro-2-methoxybenzoic acid is a solid compound with a density of 1.6±0.1 g/cm3 . It has a boiling point of 338.8±27.0 °C at 760 mmHg . The compound is insoluble in water .Applications De Recherche Scientifique

- Anti-inflammatory Properties : Researchers have explored the anti-inflammatory potential of this compound. It may inhibit specific enzymes involved in inflammation pathways, making it a candidate for drug development .

- Targeting Specific Proteins : The unique structure of 3-Bromo-5-fluoro-2-methoxybenzoic acid allows it to interact with specific protein targets. Medicinal chemists investigate its binding affinity to design novel drugs .

- Building Block for Heterocyclic Compounds : Chemists use this compound as a building block in the synthesis of more complex molecules. It participates in reactions to form heterocyclic structures, which are prevalent in pharmaceuticals and agrochemicals .

- Functional Materials : Researchers explore the incorporation of 3-Bromo-5-fluoro-2-methoxybenzoic acid into functional materials. Its unique substituents can influence material properties, such as solubility, conductivity, or optical behavior .

- Herbicide Development : The compound’s structural features make it a potential herbicide candidate. Scientists investigate its efficacy in controlling unwanted plant growth .

- Reference Standard : Laboratories use 3-Bromo-5-fluoro-2-methoxybenzoic acid as a reference standard in analytical methods. Its well-defined properties aid in calibration and quality control .

- Quantum Mechanical Studies : Computational chemists employ this compound in quantum mechanical calculations. By understanding its electronic structure and reactivity, they gain insights into chemical behavior .

Medicinal Chemistry and Drug Development

Organic Synthesis

Materials Science

Agrochemicals and Pesticides

Analytical Chemistry

Computational Chemistry and Molecular Modeling

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Mécanisme D'action

Target of Action

The primary targets of 3-Bromo-5-fluoro-2-methoxybenzoic acid are currently unknown. This compound is a derivative of benzoic acid, which is often used in the synthesis of various pharmaceuticals . .

Mode of Action

Without specific knowledge of the compound’s targets, it’s challenging to describe its precise mode of action. Based on its structure, we can infer that it might undergo reactions at the benzylic position . This could involve free radical reactions, nucleophilic substitution, or oxidation .

Biochemical Pathways

Benzoic acid derivatives are often involved in a wide range of biochemical processes, including signal transduction, enzyme inhibition, and receptor binding .

Pharmacokinetics

Similar compounds are generally well-absorbed and widely distributed in the body . The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins.

Result of Action

Benzoic acid derivatives can have a wide range of effects, depending on their specific targets and mode of action .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Bromo-5-fluoro-2-methoxybenzoic acid. Factors such as pH, temperature, and the presence of other compounds can affect its solubility, stability, and reactivity .

Propriétés

IUPAC Name |

3-bromo-5-fluoro-2-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO3/c1-13-7-5(8(11)12)2-4(10)3-6(7)9/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INHOLDZRDCHUFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Br)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-fluoro-2-methoxybenzoic acid | |

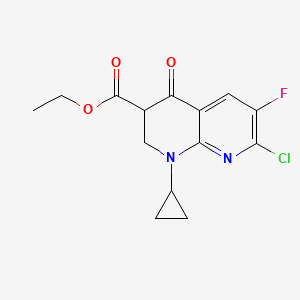

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,7-dihydro-5H-pyrrolo[3,2-c]pyridazine](/img/structure/B3226331.png)